Ammonium hexachlororhodate(III)

Description

Properties

IUPAC Name |

triazanium;hexachlororhodium(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNYBYILSUWBHM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12N3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder, soluble in water; [MSDSonline] | |

| Record name | Ammonium hexachlororhodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15336-18-2 | |

| Record name | Rhodate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium hexachlororhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of (NH₄)₃RhCl₆

An In-depth Technical Guide to the Synthesis of Ammonium Hexachlororhodate(III) for Researchers

Ammonium hexachlororhodate(III), with the chemical formula (NH₄)₃RhCl₆, is an inorganic coordination compound featuring rhodium in its +3 oxidation state.[1] It presents as red to orange-red crystals and is a cornerstone precursor in rhodium chemistry.[1][2] While slightly soluble in water, its utility is significant, serving as a vital starting material for the synthesis of various rhodium-based catalysts.[2][3] These catalysts are indispensable in industrial organic processes such as hydrogenation and hydroformylation.[4] Furthermore, (NH₄)₃RhCl₆ is an important intermediate in materials science for creating novel rhodium complexes and nanomaterials.[4] This guide provides a detailed, reliable, and beginner-friendly protocol for its synthesis, grounded in established chemical principles and rigorous safety practices.

PART 1: Pre-Synthesis Considerations: Safety and Materials

A successful synthesis is a safe synthesis. Both the reactants and the product have associated hazards that require careful management. This section outlines the necessary safety protocols and materials required for the procedure.

Hazard Analysis and Personal Protective Equipment (PPE)

Chemical Hazards:

-

Rhodium(III) Chloride Hydrate (RhCl₃·xH₂O): This is the primary rhodium source. It is harmful if swallowed and causes serious eye irritation and possible chemical burns upon contact with eyes or skin.[5][6][7] It is also hygroscopic, meaning it readily absorbs moisture from the air.[5]

-

Ammonium Chloride (NH₄Cl): This reagent is harmful if swallowed and causes serious eye irritation.[3][8][9][10] Dust from the solid can irritate the respiratory tract.[3]

-

Ammonium Hexachlororhodate(III) ((NH₄)₃RhCl₆): The final product is also a hazardous compound, carrying the GHS07 pictogram, indicating it can cause skin and eye irritation and may be harmful if swallowed.[2]

Mandatory Personal Protective Equipment (PPE):

Given the hazards, the following PPE must be worn at all times:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities of powdered reagents.

-

Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

-

Body Protection: A standard laboratory coat is required.

-

Respiratory Protection: All manipulations of solid reagents should be performed in a certified chemical fume hood to avoid inhalation of dust.[5]

Materials and Reagents

The following table summarizes the necessary reagents and equipment for this synthesis.

| Reagent / Equipment | Specification | Purpose |

| Rhodium(III) chloride hydrate | Reagent grade, Rh content ~38-40% | Rhodium source |

| Ammonium chloride (NH₄Cl) | ACS grade or ≥99.5% purity | Chloride source and precipitating agent |

| Deionized (DI) Water | High purity, >18 MΩ·cm | Reaction solvent |

| Ethanol (C₂H₅OH) | 95% or absolute | Washing solvent for product purification |

| Chemical Fume Hood | Certified and operational | To handle powdered reagents and potential HCl fumes |

| Beaker | 100 mL, borosilicate glass | Reaction vessel |

| Hot Plate Stirrer | With temperature and stirring control | To dissolve reagents and facilitate the reaction |

| Crystallizing Dish | Appropriate size for beaker volume | To allow for slow evaporation and crystal growth |

| Watch Glass | To cover the crystallizing dish | To prevent contamination while allowing slow evaporation |

| Büchner Funnel & Filter Flask | Sized for expected product volume | For vacuum filtration to isolate the product |

| Filter Paper | Whatman Grade 1 or equivalent | To retain the crystalline product during filtration |

| Spatula and Glass Stir Rod | Standard laboratory grade | For reagent transfer and manual stirring |

| Desiccator or Vacuum Oven | For drying the final product |

PART 2: The Synthesis Protocol: A Step-by-Step Guide

This protocol is designed to be straightforward and reliable, yielding high-purity (NH₄)₃RhCl₆·H₂O. The fundamental reaction is:

RhCl₃·xH₂O + 3 NH₄Cl ⟶ (NH₄)₃RhCl₆·H₂O

The process relies on the common ion effect and solubility principles to drive the formation and crystallization of the desired product.

Experimental Workflow Diagram

The overall workflow of the synthesis is depicted below.

Characterization Techniques

1. Visual Inspection: The product should consist of deep red, crystalline needles or powder, consistent with literature descriptions. [11] 2. Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the presence of the ammonium (NH₄⁺) and aquo (H₂O) ligands, as well as the Rh-Cl bonds. A sample of the dried product can be analyzed using a KBr pellet or an ATR accessory.

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Reference |

| ~3560, ~3471 | ν(H₂O) stretching | Broad | [12] |

| ~3174 | ν(NH₄⁺) stretching | Strong | [12] |

| ~1630 | δ(H₂O) bending | Broad | [12] |

| ~1400-1381 | δ(NH₄⁺) bending | Strong | [12] |

| ~318 | ν(Rh-Cl) stretching | Strong | [12] |

The presence of these characteristic peaks provides strong evidence for the formation of the hydrated ammonium hexachlororhodate(III) salt.

3. Powder X-Ray Diffraction (PXRD): For definitive structural confirmation, a powder XRD pattern of the crystalline product should be collected. The resulting pattern of d-spacings and intensities should be compared to known literature data or database entries for (NH₄)₃RhCl₆·H₂O. The compound is known to crystallize in the orthorhombic space group Pnma. [11]A successful match confirms the crystalline phase and purity of the bulk sample.

Conclusion

This guide presents a comprehensive and reliable protocol for the synthesis of ammonium hexachlororhodate(III), a compound of significant importance in catalysis and materials science. By adhering to the detailed steps and understanding the chemical principles behind them, even researchers new to rhodium chemistry can safely and successfully prepare this valuable precursor. The emphasis on rigorous safety protocols and robust characterization methods ensures the integrity and trustworthiness of the experimental outcome.

References

- Material Safety Data Sheet - Rhodium Chloride Trihydr

- Ammonium hexachlororhodate(III). (n.d.). In Wikipedia. Retrieved January 13, 2026.

- Rhodium(III) chloride hydrate - Safety Data Sheet. (2010, October 4). Thermo Fisher Scientific.

- Rhodium(III) chloride hydrate - Safety Data Sheet. (2010, October 4).

- Ammonium hexachlororhod

- Safety Data Sheet: Rhodium(III)

- Ammonium Chloride (Fisher) - Safety Data Sheet. (2009, October 30). Fisher Scientific.

- Safety Data Sheet: Rhodium(III) chloride hydrate. (n.d.).

- Material Safety Data Sheet - Ammonium chloride. (2022, February 21). Fisher Scientific.

- Ammonium Chloride Safety D

- Safety Data Sheet: Ammonium chloride. (n.d.). Carl Roth.

- Safety Data Sheet: Ammonium chloride. (n.d.).

- G. Heck, W. Massa, J. M. K. (1983). Die Chloro-rhodate(III) [RhCl6]3- und [RhCl5(H2O)]2- · Kristallstruktur von (NH4)3RhCl6.

- A. A. Sidorov, M. N. S. (2021). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. PMC.

- Ammonium Hexachlororhodate(III): Properties, Applications, and Industrial Significance. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. Ammonium hexachlororhodate(III) - Wikipedia [en.wikipedia.org]

- 3. cevmuhlab.itu.edu.tr [cevmuhlab.itu.edu.tr]

- 4. nbinno.com [nbinno.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. health.state.mn.us [health.state.mn.us]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Ammonium Hexachlororhodate(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium hexachlororhodate(III), with the chemical formula (NH₄)₃RhCl₆, is an inorganic compound of significant interest in catalysis and as a precursor in the synthesis of various rhodium-based materials.[1] The precise arrangement of its constituent ions in the solid state, known as its crystal structure, is fundamental to understanding its physical and chemical properties. This guide provides a comprehensive technical overview of the crystal structure analysis of ammonium hexachlororhodate(III), with a primary focus on its well-characterized monohydrate form, (NH₄)₃RhCl₆·H₂O. We will delve into the synthesis of high-quality single crystals, the principles and detailed methodology of single-crystal and powder X-ray diffraction, and the interpretation of the resulting crystallographic data. This document is intended to serve as a practical and insightful resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction: The Significance of Crystalline Architecture

The three-dimensional arrangement of atoms and ions in a crystal lattice dictates many of a material's bulk properties, from its stability and solubility to its catalytic activity and spectroscopic signatures. For a complex salt like ammonium hexachlororhodate(III), a thorough understanding of its crystal structure provides invaluable insights into the coordination environment of the rhodium center, the nature of the ionic interactions, and the role of any solvent molecules within the lattice. Such knowledge is crucial for the rational design of new catalysts, the development of novel synthetic routes, and for quality control in pharmaceutical applications where this compound or its derivatives may be used.[1]

While the anhydrous form of ammonium hexachlororhodate(III) is known, its detailed crystal structure is not as definitively characterized in publicly accessible literature. In contrast, the monohydrate, (NH₄)₃RhCl₆·H₂O, has been the subject of detailed crystallographic studies, revealing a well-defined and ordered structure. Therefore, this guide will focus predominantly on the monohydrate, while also addressing the synthesis of the anhydrous form.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-quality single crystals. The size, purity, and internal order of the crystal are paramount for obtaining high-resolution diffraction data.[2]

Synthesis of Ammonium Hexachlororhodate(III) Monohydrate ((NH₄)₃RhCl₆·H₂O)

The most common and effective method for the synthesis of ammonium hexachlororhodate(III) monohydrate is through the reaction of rhodium(III) chloride with an excess of ammonium chloride in an aqueous solution.[3]

Experimental Protocol:

-

Dissolution: Dissolve rhodium(III) chloride (RhCl₃·xH₂O) in a minimal amount of hot deionized water.

-

Addition of Ammonium Chloride: To the hot rhodium chloride solution, add a saturated aqueous solution of ammonium chloride (NH₄Cl) in excess. The molar ratio of NH₄Cl to RhCl₃ should be significantly greater than 3:1 to ensure the complete formation of the hexachlororhodate complex.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature. Deep red, needle-like crystals of (NH₄)₃RhCl₆·H₂O will precipitate from the solution.[3]

-

Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold deionized water, and allow them to air-dry.

Causality Behind Experimental Choices: The use of an excess of ammonium chloride is crucial to shift the equilibrium towards the formation of the thermodynamically stable [RhCl₆]³⁻ anion, preventing the formation of aquated rhodium chloride species. Slow cooling is essential for the growth of large, well-ordered single crystals suitable for X-ray diffraction. Rapid precipitation would lead to a microcrystalline powder, which is less ideal for single-crystal analysis.

Synthesis of Anhydrous Ammonium Hexachlororhodate(III) ((NH₄)₃RhCl₆)

The anhydrous form can be prepared by the gentle heating of the monohydrate under vacuum.[3]

Experimental Protocol:

-

Dehydration: Place the finely ground (NH₄)₃RhCl₆·H₂O crystals in a vacuum oven.

-

Heating: Gently heat the sample under a controlled vacuum. The temperature should be raised gradually to avoid decomposition of the complex.

-

Monitoring: Monitor the process by observing the loss of water. The completion of the dehydration can be confirmed by infrared spectroscopy, looking for the disappearance of the characteristic O-H stretching and bending vibrations of water.[3]

Causality Behind Experimental Choices: The application of a vacuum is critical to facilitate the removal of water at a lower temperature, thereby minimizing the risk of thermal decomposition of the ammonium hexachlororhodate(III) complex.

Crystal Structure Determination: Unveiling the Atomic Arrangement

The primary technique for determining the crystal structure of a compound is X-ray diffraction (XRD). This can be performed on single crystals or on a polycrystalline powder.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed and unambiguous structural information, including precise bond lengths, bond angles, and the connectivity of atoms in the crystal lattice.

Experimental Workflow:

The process of single-crystal X-ray diffraction can be broken down into several key steps, as illustrated in the workflow diagram below.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Methodologies:

-

Crystal Selection and Mounting: A suitable single crystal of (NH₄)₃RhCl₆·H₂O (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for obtaining information about the unit cell parameters of a crystalline material. It is particularly useful for confirming the bulk purity of a synthesized sample.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

-

Data Collection: The sample is placed in a powder X-ray diffractometer, and a diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to databases of known patterns for phase identification. The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

In-Depth Analysis of the (NH₄)₃RhCl₆·H₂O Crystal Structure

The crystal structure of ammonium hexachlororhodate(III) monohydrate has been determined to be orthorhombic, belonging to the space group Pnma.[3]

Crystallographic Data Summary:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 12.193 Å |

| b | 7.007 Å |

| c | 14.167 Å |

| Z | 4 |

Data from Treiber et al. (1986)[3]

Coordination Environment of the Rhodium(III) Ion

The [RhCl₆]³⁻ anion is the central structural unit in this compound. The rhodium(III) ion is octahedrally coordinated to six chloride ions.

Caption: The octahedral coordination of the Rh(III) ion.

The Rh-Cl bond lengths are all equivalent, indicative of a highly symmetrical octahedral geometry. This coordination environment is a key determinant of the compound's chemical reactivity and spectroscopic properties.

The Role of Ammonium Cations and Water Molecules

The ammonium cations (NH₄⁺) and the water molecule are not directly bonded to the rhodium ion but play a crucial role in the overall crystal packing through a network of hydrogen bonds. The water molecules form hydrogen bridges with the ammonium cations.[3] These interactions create a three-dimensional framework that stabilizes the crystal lattice.

The presence of this extensive hydrogen-bonding network influences the compound's physical properties, such as its solubility and thermal stability.

Conclusion and Future Outlook

This guide has provided a detailed technical overview of the crystal structure analysis of ammonium hexachlororhodate(III) monohydrate. The synthesis of high-quality single crystals, coupled with rigorous single-crystal X-ray diffraction analysis, has allowed for a precise determination of its orthorhombic crystal structure. The octahedral coordination of the rhodium(III) ion and the extensive hydrogen-bonding network involving the ammonium cations and water molecules are key features of this structure.

While the structure of the monohydrate is well-established, a definitive and detailed crystallographic analysis of the anhydrous form, (NH₄)₃RhCl₆, remains an area for further investigation. Such a study would provide valuable insights into the structural changes that occur upon dehydration and would complete our understanding of this important rhodium compound. Future work could also involve computational modeling to further explore the electronic structure and bonding within both the hydrated and anhydrous forms.

References

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 13, 2026, from [Link].

- Treiber, U., Zwilling, M., Schweda, E., & Strähle, J. (1986). Die Chloro-rhodate(III) [RhCl6]3- und [RhCl5(H2O)]2- · Kristallstruktur von (NH4)3RhCl6 · H2O.

-

ChemBK. (2024, April 9). Ammonium hexachlororhodate(III). Retrieved January 13, 2026, from [Link].

-

Wikipedia. (n.d.). Ammonium hexachlororhodate(III). Retrieved January 13, 2026, from [Link].

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Hexachlororhodate(III)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ammonium hexachlororhodate(III), with the chemical formula (NH₄)₃RhCl₆, is a significant inorganic compound that serves as a crucial precursor in the synthesis of various rhodium-based catalysts and materials. Its distinctive physical and chemical properties, governed by the octahedral [RhCl₆]³⁻ anionic complex and the ammonium counterions, dictate its reactivity, solubility, and thermal stability. This guide provides a comprehensive exploration of these properties, offering field-proven insights and detailed experimental protocols to support researchers and professionals in catalysis, materials science, and drug development.

Introduction: The Significance of Ammonium Hexachlororhodate(III)

Ammonium hexachlororhodate(III) is a red crystalline solid that holds a pivotal position in the landscape of rhodium chemistry. The rhodium center, in its +3 oxidation state, coordinated to six chloride ligands, forms a stable octahedral complex. This configuration is the foundation for the compound's utility as a starting material for a diverse array of organometallic and coordination complexes. Its applications are particularly prominent in the field of catalysis, where it is a precursor for synthesizing catalysts for hydrogenation, hydroformylation, and other organic transformations. A thorough understanding of its fundamental physical and chemical characteristics is paramount for its effective utilization and the development of novel applications.

Physicochemical Properties: A Quantitative Overview

A comprehensive understanding of the physical and chemical properties of a compound is the bedrock of its application in research and development. This section details the key physicochemical parameters of Ammonium hexachlororhodate(III).

Physical Properties

Ammonium hexachlororhodate(III) typically presents as dark red or orange-red crystals. Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₃RhCl₆ | |

| Molar Mass | 369.72 g/mol | |

| Appearance | Red to dark red crystalline powder | |

| Density | ~2.2 g/cm³ | |

| Solubility in Water | Slightly soluble | |

| Solubility in Alcohol | Soluble |

Expert Insight: The "slight" solubility in water is a critical practical consideration. It implies that while aqueous solutions can be prepared, achieving high concentrations may be challenging. This property is influenced by the lattice energy of the crystal and the hydration energy of the constituent ions. For applications requiring higher concentrations, exploring mixed solvent systems or alternative salts of the hexachlororhodate(III) anion may be necessary.

Crystal Structure

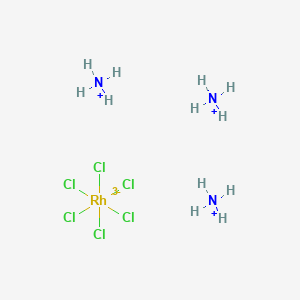

The crystal structure of ammonium hexachlororhodate(III) hydrate, (NH₄)₃[RhCl₆]·H₂O, reveals a layered arrangement. The fundamental building block is the octahedral [RhCl₆]³⁻ anion, where the rhodium atom is centrally located and surrounded by six chlorine atoms. The ammonium cations and water molecules are situated between these complex anions, participating in a network of hydrogen bonds.

Caption: Conceptual diagram of the ionic and coordination bonds in (NH₄)₃[RhCl₆]·H₂O.

Chemical Behavior and Reactivity

The chemical reactivity of ammonium hexachlororhodate(III) is largely dictated by the [RhCl₆]³⁻ complex ion. Key reactions include ligand substitution, hydrolysis, and redox processes.

Hydrolysis

In dilute aqueous solutions, the hexachlororhodate(III) anion undergoes partial hydrolysis, where a chloride ligand is replaced by a water molecule.

(NH₄)₃[RhCl₆] + H₂O ⇌ (NH₄)₂[RhCl₅(H₂O)] + NH₄Cl

Expert Insight: The extent and rate of this hydrolysis are dependent on factors such as temperature, pH, and chloride ion concentration. In solutions with a high concentration of chloride ions, the equilibrium of this reaction is shifted to the left, stabilizing the [RhCl₆]³⁻ species. This is a crucial consideration for storing solutions of this compound and for designing reaction conditions where the hexachlororhodate complex is the desired active species.

Thermal Decomposition

The decomposition in an inert atmosphere is proposed to proceed as follows:

-

Dehydration: Loss of water of crystallization at lower temperatures.

-

Deammoniation and Dehydrochlorination: At higher temperatures, the compound loses ammonia and hydrogen chloride, potentially forming intermediate ammine-chloro complexes.

-

Formation of Metallic Rhodium: At elevated temperatures, the final product is metallic rhodium.

Caption: Proposed thermal decomposition pathway of (NH₄)₃[RhCl₆]·H₂O in an inert atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of Ammonium hexachlororhodate(III).

-

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Continuously monitor the sample weight as a function of temperature.

-

Analyze the evolved gases at different decomposition stages using the coupled MS or FTIR.

-

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) will show distinct steps corresponding to mass loss events. The derivative of this curve (DTG) will indicate the temperatures of maximum decomposition rates. The evolved gas analysis will identify the gaseous products at each decomposition step.

Redox Properties

The rhodium center in the [RhCl₆]³⁻ complex can be oxidized to Rh(IV). The standard reduction potential for the [RhCl₆]²⁻/[RhCl₆]³⁻ couple has been reported to be approximately +0.44 V. This redox activity is fundamental to its role in certain catalytic cycles.

Experimental Protocol: Cyclic Voltammetry (CV)

-

Objective: To investigate the redox behavior of the [RhCl₆]³⁻/[RhCl₆]²⁻ couple.

-

Instrumentation: A potentiostat with a three-electrode cell setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

-

Methodology:

-

Prepare a 1-5 mM solution of Ammonium hexachlororhodate(III) in a suitable supporting electrolyte (e.g., 0.1 M KCl in water).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Immerse the electrodes in the solution and maintain a blanket of the inert gas over the solution.

-

Scan the potential from an initial value where no reaction occurs (e.g., 0.0 V) to a potential sufficiently positive to oxidize Rh(III) to Rh(IV) (e.g., +1.0 V) and then reverse the scan back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: The cyclic voltammogram will show an anodic peak corresponding to the oxidation of Rh(III) and a cathodic peak for the reduction of the formed Rh(IV). The peak separation and the ratio of peak currents provide information on the reversibility of the redox process. The formal potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of Ammonium hexachlororhodate(III).

UV-Visible Spectroscopy

The UV-Visible spectrum of the [RhCl₆]³⁻ ion in aqueous solution is characterized by two main absorption bands in the visible region, which are attributed to d-d electronic transitions. These transitions are formally Laporte-forbidden, resulting in relatively low molar absorptivity. A theoretical study has assigned these peaks to the ¹T₁g and ¹T₂g excited states.

| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~490 | ~100 | ¹A₁g → ¹T₂g |

| ~390 | ~120 | ¹A₁g → ¹T₁g |

Expert Insight: The positions and intensities of these bands are sensitive to the solvent and the presence of other coordinating ligands. Any substitution of the chloride ligands will result in a noticeable shift in the absorption maxima.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra of Ammonium hexachlororhodate(III) are characterized by the vibrational modes of the [RhCl₆]³⁻ octahedron and the NH₄⁺ cation.

-

[RhCl₆]³⁻ Modes: For an octahedral MX₆ species, there are six fundamental vibrational modes. Three of these are Raman active (ν₁, A₁g; ν₂, E_g; ν₅, F₂g), and two are IR active (ν₃, F₁u; ν₄, F₁u). The ν₆ (F₂u) mode is inactive in both.

-

NH₄⁺ Modes: The ammonium ion exhibits characteristic N-H stretching and bending vibrations.

Expected Vibrational Frequencies (cm⁻¹):

| Mode | Description | IR/Raman Activity | Approximate Wavenumber (cm⁻¹) |

| ν₁ (A₁g) | Rh-Cl symmetric stretch | Raman | ~320 |

| ν₂ (E_g) | Rh-Cl symmetric stretch | Raman | ~290 |

| ν₃ (F₁u) | Rh-Cl asymmetric stretch | IR | ~300-330 |

| ν₄ (F₁u) | Cl-Rh-Cl bending | IR | ~180-200 |

| ν₅ (F₂g) | Cl-Rh-Cl bending | Raman | ~160 |

| - | N-H stretching (NH₄⁺) | IR, Raman | ~3100-3300 |

| - | N-H bending (NH₄⁺) | IR, Raman | ~1400-1450 |

Experimental Protocol: FTIR and Raman Spectroscopy

-

Objective: To obtain the vibrational spectra of Ammonium hexachlororhodate(III) for structural confirmation.

-

Instrumentation:

-

FTIR: A Fourier-transform infrared spectrometer with a KBr pellet press or an ATR (Attenuated Total Reflectance) accessory.

-

Raman: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

-

Methodology (FTIR - KBr Pellet):

-

Thoroughly mix a small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the FTIR spectrum of the pellet from 4000 to 400 cm⁻¹.

-

-

Methodology (Raman):

-

Place a small amount of the powdered sample in a capillary tube or on a microscope slide.

-

Focus the laser on the sample and acquire the Raman spectrum.

-

Synthesis and Handling

Synthetic Procedure

Ammonium hexachlororhodate(III) is typically synthesized by the reaction of rhodium(III) chloride with an excess of ammonium chloride in an aqueous solution.

Experimental Protocol: Synthesis of Ammonium Hexachlororhodate(III)

-

Objective: To prepare Ammonium hexachlororhodate(III) from rhodium(III) chloride.

-

Materials: Rhodium(III) chloride hydrate (RhCl₃·xH₂O), ammonium chloride (NH₄Cl), deionized water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve a known amount of RhCl₃·xH₂O in a minimal amount of warm 3 M HCl.

-

In a separate beaker, prepare a saturated solution of NH₄Cl in deionized water.

-

Add the RhCl₃ solution to the NH₄Cl solution with constant stirring. An excess of ammonium chloride should be used.

-

Slowly evaporate the resulting solution on a steam bath or by gentle heating.

-

As the solution volume decreases, red crystals of (NH₄)₃[RhCl₆]·H₂O will precipitate.

-

Isolate the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

-

Causality: The use of excess ammonium chloride and a hydrochloric acid medium suppresses the hydrolysis of the [RhCl₆]³⁻ ion, promoting the crystallization of the desired product. Slow evaporation allows for the formation of well-defined crystals.

Caption: Workflow for the synthesis of Ammonium hexachlororhodate(III).

Safety and Handling

Ammonium hexachlororhodate(III) is an irritant to the eyes and skin. It is important to handle the compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ammonium hexachlororhodate(III) is a compound of significant academic and industrial interest, primarily due to its role as a precursor in rhodium-based catalysis. A detailed understanding of its physical properties, such as its crystalline structure and solubility, and its chemical behaviors, including hydrolysis, thermal decomposition, and redox activity, is essential for its effective application. The experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and analysis of this important rhodium complex, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

Ammonium hexachlororhodate(III) - ChemBK. (2024). Available at: [Link]

-

Ammonium hexachlororhodate(III) - Wikipedia. (n.d.). Available at: [Link]

-

Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines - MDPI. (2020). Available at: [Link]

-

Insight of the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III) - ResearchGate. (2020). Available at: [Link]

- Safety Data Sheet: Ammonium hexachlororhod

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine and its Hydrochloride Salts

A Note on Chemical Identification: Initial database searches for CAS number 15336-18-2 yielded conflicting results, identifying both the inorganic compound Triammonium hexachlororhodate(III) and the organic compound 1-(2-Fluorophenyl)piperazine hydrochloride. Given the context of research and drug development, this guide focuses on 1-(2-Fluorophenyl)piperazine and its associated salts, which are of greater relevance to the target audience. It is presumed that the provided CAS number was a typographical error. The correct CAS numbers for 1-(2-Fluorophenyl)piperazine and its salts are addressed within this document.

Introduction

1-(2-Fluorophenyl)piperazine is a substituted piperazine that serves as a crucial building block and intermediate in the synthesis of a wide array of neurologically active compounds and other pharmacologically relevant molecules.[1] Its structural motif is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, applications, and safety considerations for 1-(2-Fluorophenyl)piperazine and its hydrochloride salts, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental characteristics of a compound are critical for its application in research and development. This section details the physicochemical properties and provides an analysis of the spectral data for 1-(2-Fluorophenyl)piperazine and its common salt forms.

Chemical and Physical Properties

1-(2-Fluorophenyl)piperazine is typically handled as a free base, a clear, colorless to light yellow liquid, or as a more stable, solid hydrochloride salt.[2][3] The dihydrochloride salt is also commercially available and presents as a crystalline solid.[4]

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)piperazine and its Salts

| Property | 1-(2-Fluorophenyl)piperazine (Free Base) | 1-(2-Fluorophenyl)piperazine HCl | 1-(2-Fluorophenyl)piperazine 2HCl |

| CAS Number | 1011-15-0[1][2][3] | 1011-16-1[5] | 76835-09-1 |

| Molecular Formula | C₁₀H₁₃FN₂[1][] | C₁₀H₁₃FN₂ • HCl | C₁₀H₁₃FN₂ • 2HCl[4] |

| Molecular Weight | 180.22 g/mol [1][] | 216.68 g/mol | 253.1 g/mol [4] |

| Appearance | Clear colorless to light yellow liquid[2][3] | White to almost white powder/crystal | Crystalline solid[4] |

| Melting Point | Not Applicable | 187-189 °C | Not specified |

| Boiling Point | 150 °C at 3 mmHg[2][7] | Not specified | Not specified |

| Density | 1.141 g/mL at 25 °C[2][7] | Not specified | Not specified |

| Refractive Index | n20/D 1.556[7] | Not specified | Not specified |

| Solubility | Not specified | Soluble in DMSO and Ethanol (10 mg/mL)[8] | Soluble in DMSO and Ethanol (10 mg/mL)[4] |

| Stability | Stable at room temperature in closed containers. Air sensitive.[2][3] | Stable | Stable for at least 5 years when stored at -20°C.[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-(2-Fluorophenyl)piperazine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt in CDCl₃ provides characteristic signals for the aromatic and piperazine ring protons.[9]

-

¹³C NMR: The carbon NMR spectrum offers insights into the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups within the molecule. For a comprehensive analysis, various IR spectra are available through chemical suppliers.[10][11]

-

Mass Spectrometry (MS): Mass spectral data is crucial for determining the molecular weight and fragmentation pattern of the compound. The Cayman Spectral Library provides GC-MS data for the dihydrochloride salt.[4]

Part 2: Synthesis and Reactivity

Understanding the synthesis and reactivity of 1-(2-Fluorophenyl)piperazine is fundamental for its application in the development of more complex molecules.

Synthetic Approaches

The synthesis of monosubstituted piperazines, including 1-(2-Fluorophenyl)piperazine, can be achieved through various methods. A general and efficient approach involves the reaction of piperazine with a suitable aryl halide.

Caption: General synthetic scheme for 1-(2-Fluorophenyl)piperazine.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)piperazine via Buchwald-Hartwig Amination

This protocol is a generalized procedure based on common methods for N-arylation of piperazines.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Addition of Reactants: Add piperazine, 1-bromo-2-fluorobenzene, and an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for a designated period (typically 12-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(2-Fluorophenyl)piperazine.

Reactivity

The piperazine moiety in 1-(2-Fluorophenyl)piperazine contains two nitrogen atoms, with the secondary amine being the more reactive site for further functionalization. This allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Part 3: Applications in Research and Drug Development

1-(2-Fluorophenyl)piperazine is a key intermediate in the synthesis of various biologically active compounds.[1]

Neurologically Active Compounds

The phenylpiperazine scaffold is a common feature in many centrally acting drugs. The fluorine substitution on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, including metabolic stability and receptor binding affinity.

Anticancer and Enzyme Inhibition Studies

Recent studies have explored derivatives of 1-(2-Fluorophenyl)piperazine for their potential as anticancer agents and enzyme inhibitors.

-

BCL2 Inhibition: A novel series of sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives were designed and synthesized as potential BCL2 inhibitors, showing promising antiproliferative activity in breast cancer cell lines.[12]

-

Carbonic Anhydrase Inhibition: New mono Mannich bases incorporating 1-(2-fluorophenyl)piperazine have been evaluated for their inhibitory effects on human carbonic anhydrase I and II isoenzymes.[]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(2-Fluorophenyl)piperazine CAS 1011-15-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1-(2-Fluorophenyl)piperazine CAS 1011-15-0 [homesunshinepharma.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biosynth.com [biosynth.com]

- 7. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]

- 8. N-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE CAS#: 76835-09-1 [chemicalbook.com]

- 9. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum [chemicalbook.com]

- 10. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) IR Spectrum [m.chemicalbook.com]

- 11. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ammonium Hexachlororhodate(III) in Organic Solvents for Researchers and Drug Development Professionals

Abstract

Ammonium hexachlororhodate(III), (NH₄)₃[RhCl₆], is a pivotal inorganic compound, serving as a critical precursor in the synthesis of rhodium-based catalysts and advanced materials.[1] Its applications span organic synthesis, pharmaceuticals, and electronics, making a thorough understanding of its solubility characteristics essential for process optimization, catalyst delivery, and reaction engineering.[1][2] This technical guide provides a comprehensive analysis of the solubility of ammonium hexachlororhodate(III), focusing on organic solvents. Due to the scarcity of direct, quantitative solubility data in the literature, this document synthesizes foundational chemical principles, provides guidance on qualitative solubility, and presents a robust experimental protocol for researchers to determine solubility in specific solvents of interest.

Introduction: The Significance of (NH₄)₃[RhCl₆]

Ammonium hexachlororhodate(III) is a dark red, crystalline solid that is a key intermediate in rhodium chemistry.[1][2] It is widely used as a precursor for creating homogeneous and heterogeneous rhodium catalysts, which are vital for industrial processes such as hydrogenation and hydroformylation.[1][3] The efficiency and applicability of this compound in various synthetic routes are fundamentally linked to its ability to dissolve in the reaction medium. While its behavior in aqueous solutions is noted—being slightly soluble in water and subject to hydrolysis—its interaction with organic solvents is less documented yet critically important for its application in organic synthesis.[2][4][5] This guide aims to bridge that knowledge gap by providing a theoretical framework and a practical approach to understanding and determining its organic solvent solubility.

Theoretical Framework for Solubility in Organic Solvents

The dissolution of an ionic salt like ammonium hexachlororhodate(III) is governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions. For dissolution to occur, the energy released upon solvation of the ammonium (NH₄⁺) and hexachlororhodate(III) ([RhCl₆]³⁻) ions must overcome the energy required to break apart the crystal lattice. The principle of "like dissolves like" provides a foundational, albeit simplified, rule for prediction.[6]

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The permanent dipole of polar molecules can interact with and stabilize the charged ions, facilitating their separation from the crystal lattice. Nonpolar solvents lack this ability and are poor solvents for ionic salts.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Lewis Acidity/Basicity: The ability of a solvent to act as a Lewis acid or base can influence solubility. Solvents that can coordinate to the rhodium center or form hydrogen bonds with the ammonium cation or chloride ligands can enhance solvation.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most salts, solubility increases with temperature, but this is not universally true and must be determined experimentally.

Based on these principles, a qualitative prediction of solubility for (NH₄)₃[RhCl₆] can be made.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents | Low to Moderate | Solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding and have relatively high dielectric constants. One source notes solubility in alcohol.[3] |

| Aprotic Polar Solvents | Low to Moderate | Solvents such as DMSO, DMF, and acetonitrile have large dipole moments and can solvate cations well, but may be less effective at solvating the large, charge-diffuse [RhCl₆]³⁻ anion. |

| Nonpolar Solvents | Very Low / Insoluble | Solvents like hexane, toluene, and diethyl ether lack the polarity needed to overcome the lattice energy of the ionic salt. |

Known Solubility Data

Publicly available, quantitative solubility data for ammonium hexachlororhodate(III) in organic solvents is sparse. The primary characterization found consistently across chemical suppliers and encyclopedic sources is its slight solubility in water.[2][4][5][7] One source mentions solubility in alcohol without providing quantitative data or specifying the type of alcohol.[3] This lack of specific data necessitates the use of robust experimental methods for any research or development application requiring this information.

Experimental Protocol for Solubility Determination

To address the data gap, a reliable experimental workflow is essential. The gravimetric method is a classical and direct approach suitable for determining the solubility of a salt when it is reasonably soluble in the solvent.[8] This protocol outlines a self-validating system for generating accurate solubility data.

Materials and Reagents

-

Ammonium hexachlororhodate(III), (NH₄)₃[RhCl₆]

-

Organic solvent of interest (analytical grade or higher)

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (±0.0001 g)

-

Drying oven or vacuum desiccator

-

Appropriate analytical instrumentation for concentration verification (e.g., ICP-OES, ICP-MS, AAS)

Experimental Workflow

The following workflow is designed to establish equilibrium and ensure accurate measurement.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation : Add an excess amount of ammonium hexachlororhodate(III) to a vial containing a precisely weighed amount of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Equilibration : Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (24-48 hours is recommended) to ensure that equilibrium between the solid and the solution is reached.[9][10]

-

Sampling : After equilibration, stop the agitation and allow the undissolved solid to settle. To prevent premature precipitation upon cooling, use a syringe that has been pre-heated to the equilibration temperature. Withdraw a sample of the clear supernatant.

-

Filtration : Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step removes any fine, suspended solid particles.

-

Mass Determination (Filtrate) : Immediately seal the vial and accurately weigh it. The mass of the saturated solution is determined by subtracting the vial's tare weight.

-

Solvent Evaporation : Carefully evaporate the solvent from the vial. This can be done in a fume hood, on a hot plate at low heat, or in a vacuum oven, ensuring the temperature is low enough to prevent decomposition of the salt.

-

Mass Determination (Residue) : Dry the vial containing the solid residue to a constant mass and re-weigh. The mass of the dissolved salt is the final mass minus the vial's tare weight.

-

Calculation : The solubility can be expressed as: Solubility (g / 100 g solvent) = [Mass of Residue / (Mass of Filtrate - Mass of Residue)] x 100

Analytical Verification

To ensure the integrity of the results, the rhodium concentration in the saturated solution should be independently verified. Techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or Atomic Absorption Spectroscopy (AAS) are highly sensitive and accurate for quantifying rhodium content.[11][12][13] A digested aliquot of the filtered, saturated solution can be analyzed to confirm the concentration calculated from the gravimetric method.

Conclusion

References

- Ammonium Hexachlororhodate(III): Properties, Applications, and Industrial Significance.

-

Ammonium hexachlororhodate(III) - Wikipedia. Available at: [Link]

- Laboratory Guide to Rhodium Testing.

-

Ammonium hexachlororhodate(III) - ChemBK. Available at: [Link]

-

Different analytical methods to determine rhodium in plating solution - ResearchGate. Available at: [Link]

-

Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard - SciELO South Africa. Available at: [Link]

-

Determination of rhodium content by the method of Stripping voltammetry in ores and technogenic raw materials - MATEC Web of Conferences. Available at: [Link]

-

Rhodium (III) Estimation by Spectrophotometric Extraction Using a Novel Analytical Reagent - Directive Publications. Available at: [Link]

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Determination of Inorganic Salt Solubility at a Temperature above the Boiling Point of Water by Multiple Headspace Extraction Gas Chromatography - ResearchGate. Available at: [Link]

-

Dissolution of noble metals in highly concentrated acidic salt solutions - RSC Publishing. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ammonium hexachlororhodate(III) - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Ammonium hexachlororhodate(III) | 15336-18-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. ヘキサクロロロジウム(III)酸アンモニウム reagent grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard [scielo.org.za]

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Hexachlororhodate(III)

Executive Summary

Ammonium hexachlororhodate(III), (NH₄)₃[RhCl₆], is a pivotal precursor in the synthesis of high-value rhodium-based materials, particularly for catalytic applications.[1] Its thermal decomposition is a critical transformation step, enabling the generation of metallic rhodium or rhodium compounds with controlled properties. This guide provides an in-depth analysis of this decomposition process, synthesizing data from analogous compounds and established principles of inorganic thermal analysis. We will explore the multi-stage decomposition pathway, the influence of atmospheric conditions, the underlying chemical mechanisms, and the analytical protocols required for a comprehensive study. This document is intended for researchers, chemists, and materials scientists engaged in catalyst development and inorganic materials synthesis.

The Precursor: Synthesis and Physicochemical Properties

A thorough understanding of the starting material is fundamental to interpreting its thermal behavior.

Synthesis of Ammonium Hexachlororhodate(III) Hydrate

(NH₄)₃[RhCl₆]·H₂O is typically synthesized via aqueous routes. The most common method involves the reaction of rhodium(III) chloride (RhCl₃·xH₂O) with an excess of ammonium chloride (NH₄Cl) in a hydrochloric acid solution.[2]

Protocol: Synthesis of (NH₄)₃[RhCl₆]·H₂O

-

Dissolve stoichiometric amounts of RhCl₃·xH₂O and NH₄Cl in a 3 M HCl solution.

-

Slowly evaporate the solution at room temperature or with gentle heating.

-

As the solution volume decreases, orange-red crystals of (NH₄)₃[RhCl₆]·H₂O will precipitate.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold water or ethanol to remove residual soluble impurities.

-

Dry the product in a desiccator over a suitable drying agent. A quantitative yield can be achieved with this method.[2]

An alternative method involves the direct reaction of hexachlororhodic(III) acid (H₃[RhCl₆]) with an aqueous solution of NH₄Cl.[2] The resulting orange-red crystalline solid is slightly soluble in water.[3]

Key Properties

-

Chemical Formula: (NH₄)₃[RhCl₆] (anhydrous) or (NH₄)₃[RhCl₆]·H₂O (hydrate)

-

Molar Mass: 369.72 g/mol (anhydrous)[3]

-

Appearance: Orange-red crystals[2]

-

Structure: The complex consists of a central rhodium(III) ion octahedrally coordinated by six chloride ligands, forming the [RhCl₆]³⁻ anion. This is charge-balanced by three ammonium (NH₄⁺) cations.

Thermal Decomposition Pathways: A Multi-Stage Transformation

The thermal decomposition of ammonium hexachlorometallates is a complex, multi-step process involving dehydration, ligand substitution, and ultimately, reduction to the metal. The specific intermediates and transition temperatures are highly dependent on the surrounding atmosphere. While specific, detailed thermogravimetric data for (NH₄)₃[RhCl₆] is not extensively published, a robust model can be constructed based on the well-studied, analogous iridium complex, (NH₄)₃[IrCl₆]·H₂O, and known initial steps for the rhodium compound.[3][4]

Decomposition in an Inert Atmosphere (e.g., Helium, Argon, Nitrogen)

In an inert atmosphere, the decomposition proceeds through a series of steps involving the loss of water, ammonia, and hydrogen chloride, leading to the formation of rhodium metal. The mechanism is driven by temperature-induced ligand substitution and reductive elimination.

A proposed pathway begins with dehydration, followed by an internal substitution where an ammonium ion provides an ammonia molecule to the coordination sphere of the rhodium center, displacing a chloride ligand.[3]

Step 1: Dehydration (NH₄)₃[RhCl₆]·H₂O → (NH₄)₃[RhCl₆] + H₂O(g)

-

Temperature Range: ~50-150 °C[4]

-

Evolved Gas: Water (H₂O)

Step 2: Formation of Ammine Complex & HCl Release (NH₄)₃[RhCl₆] → (NH₄)₂[Rh(NH₃)Cl₅] + HCl(g)

-

Evolved Gas: Hydrogen Chloride (HCl)

-

Causality: At elevated temperatures, a proton from an ammonium cation (NH₄⁺) combines with a chloride ligand (Cl⁻) to form and release volatile HCl. This allows the remaining ammonia (NH₃) to coordinate directly to the rhodium center, a classic example of anation reaction in the solid state.

Step 3: Further Decomposition and Reduction (NH₄)₂[Rh(NH₃)Cl₅] → Rh(s) + 2 NH₄Cl(g) + 3 HCl(g) + N₂(g) (overall reaction)

-

Temperature Range: ~270-400 °C and higher[4]

-

Evolved Gases: Nitrogen (N₂), Hydrogen Chloride (HCl), Ammonia (NH₃)

-

Causality: In this final, more complex stage, the remaining ammonium and ammine ligands decompose. The process involves redox reactions where ammonia can act as a reducing agent, leading to the formation of dinitrogen gas and the reduction of Rh(III) to metallic Rh(0). The ammonium chloride formed can also sublime or decompose.

The following diagram illustrates the logical progression of the decomposition in an inert atmosphere.

Caption: Inert atmosphere decomposition pathway of (NH₄)₃[RhCl₆]·H₂O.

Decomposition in a Reductive Atmosphere (e.g., Hydrogen)

The presence of a reducing agent like hydrogen significantly alters the decomposition pathway, typically lowering the onset temperatures and simplifying the intermediate stages.

Step 1: Dehydration (NH₄)₃[RhCl₆]·H₂O → (NH₄)₃[RhCl₆] + H₂O(g)

-

Temperature Range: ~90-160 °C[4]

-

Evolved Gas: Water (H₂O)

Step 2: Direct Reduction to Metallic Rhodium (NH₄)₃[RhCl₆] + ³/₂ H₂(g) → Rh(s) + 3 NH₄Cl(g) + 3 HCl(g)

-

Temperature Range: ~160-300 °C[4]

-

Evolved Gases: Hydrogen Chloride (HCl), Ammonia (NH₃), Nitrogen (N₂)[4]

-

Causality: Hydrogen acts as a potent reducing agent, directly reducing Rh(III) to Rh(0) at a lower temperature compared to the inert atmosphere pathway. The formation of ammine intermediates is less favorable as the direct reduction pathway becomes dominant. The ammonium and chloride ions are expelled as volatile ammonium chloride and hydrogen chloride.

Data Summary: A Comparative Overview

The following table summarizes the key decomposition parameters, primarily based on data from the analogous iridium complex, which is expected to show similar behavior.[4]

| Atmosphere | Stage | Temperature Range (°C) | Evolved Gaseous Products | Solid Product |

| Inert (He) | 1 | 50 - 150 | H₂O | (NH₄)₃[RhCl₆] |

| 2 | 150 - 270 | HCl | (NH₄)₂[Rh(NH₃)Cl₅] | |

| 3 | 270 - 400 | N₂, HCl, NH₃ | Rh | |

| Reductive (H₂) | 1 | 90 - 160 | H₂O | (NH₄)₃[RhCl₆] |

| 2 | 160 - 300 | HCl, N₂, NH₃ | Rh |

Analytical Protocols for a Self-Validating System

To ensure trustworthy and reproducible results, a multi-technique approach is essential. The data from each technique should corroborate the findings of the others, creating a self-validating system.

Protocol: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the cornerstone technique for studying thermal decomposition, providing quantitative mass loss data (TGA) simultaneously with the identification of evolved gaseous products (MS).

Objective: To determine the temperature-dependent mass loss and identify the gaseous species evolved during the decomposition of (NH₄)₃[RhCl₆]·H₂O.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC, TA Instruments Discovery TGA)

-

Quadrupole Mass Spectrometer (e.g., Pfeiffer ThermoStar)

-

Heated transfer line (~200 °C to prevent condensation)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of (NH₄)₃[RhCl₆]·H₂O into an alumina crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with the desired gas (e.g., high-purity nitrogen or a 5% H₂/Ar mixture) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert/reducing environment.

-

-

TGA Method:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Continuously record the sample mass and temperature.

-

-

MS Method:

-

Set the MS to scan a mass-to-charge (m/z) range of 1-100 amu.

-

Alternatively, use Multiple Ion Detection (MID) mode to monitor specific expected m/z values: 17 (NH₃), 18 (H₂O), 28 (N₂), 35/36/37 (Cl/HCl).

-

-

Data Analysis:

-

Correlate the mass loss steps on the TGA curve with the ion currents from the MS data.

-

Calculate the experimental mass loss percentage for each step and compare it to the theoretical values for the proposed reactions.

-

The derivative of the TGA curve (DTG) helps to precisely identify the peak decomposition temperatures.

-

The following diagram illustrates the experimental workflow for TGA-MS analysis.

Caption: Workflow for TGA-MS analysis of precursor decomposition.

Protocol: In-Situ Powder X-ray Diffraction (PXRD)

In-situ PXRD is crucial for identifying the crystalline phases of the solid material as a function of temperature. This provides direct evidence for the formation of intermediates and the final product.

Objective: To identify the crystalline phases present during the thermal decomposition of (NH₄)₃[RhCl₆]·H₂O.

Instrumentation:

-

Powder X-ray Diffractometer

-

High-temperature reaction chamber (e.g., Anton Paar HTK) with gas flow control.

Procedure:

-

Sample Preparation: Place a small amount of (NH₄)₃[RhCl₆]·H₂O onto the sample holder of the high-temperature chamber.

-

Instrument Setup:

-

Mount the chamber onto the diffractometer.

-

Begin flowing the desired gas (e.g., Helium) through the chamber.

-

-

Heating and Data Collection:

-

Collect an initial XRD pattern at room temperature.

-

Heat the sample to a series of setpoint temperatures corresponding to the stages identified by TGA (e.g., 150 °C, 250 °C, 400 °C, 600 °C).

-

At each setpoint, allow the temperature to stabilize and then collect an XRD pattern.

-

-

Data Analysis:

-

Compare the collected XRD patterns with reference patterns from crystallographic databases (e.g., ICDD) to identify the phases present at each temperature.

-

Look for the disappearance of the (NH₄)₃[RhCl₆]·H₂O pattern and the appearance of new patterns corresponding to intermediates and the final metallic rhodium phase (fcc structure).

-

Applications in Materials Synthesis

The primary application of the thermal decomposition of (NH₄)₃[RhCl₆] is in the preparation of supported rhodium catalysts. By impregnating a high-surface-area support (e.g., alumina, silica, carbon) with an aqueous solution of the rhodium salt, followed by controlled thermal decomposition in an inert or reducing atmosphere, highly dispersed rhodium nanoparticles can be synthesized. These catalysts are renowned for their high activity in various chemical transformations, including hydrogenation, hydroformylation, and the reduction of nitrogen oxides in automotive catalytic converters.[1] The choice of decomposition atmosphere (inert vs. hydrogen) can influence the final particle size and dispersion of the rhodium nanoparticles, thereby affecting the catalytic performance.

Conclusion

The thermal decomposition of ammonium hexachlororhodate(III) is a predictable yet highly sensitive process. A comprehensive understanding, achieved through a combination of TGA-MS and in-situ XRD, is critical for controlling the synthesis of rhodium-based materials. In an inert atmosphere, the decomposition proceeds via ammine-chloro intermediates, whereas a reducing atmosphere facilitates a more direct and lower-temperature reduction to metallic rhodium. By carefully controlling the temperature ramps and atmospheric conditions, researchers can tailor the properties of the final rhodium product to meet the demands of advanced catalytic and material science applications.

References

-

Abakumov, A. M., et al. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. PMC. Available at: [Link]

-

Yusenko, K. V., et al. (2020). Insight of the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III). ResearchGate. Available at: [Link]

-

TA Instruments. (2021). Setting Up a TGA Mass Spectrometry Experiment. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Ammonium hexachlororhodate(III). Available at: [Link]

-

Matthey. (n.d.). Ammonium Hexachlororhodate(III): Properties, Applications, and Industrial Significance. Available at: [Link]

-

Rumpf, H., et al. (2001). Thermal decomposition of (NH4)2[PdCl6] studied by in situ X-ray absorption spectroscopy. Journal of Synchrotron Radiation. Available at: [Link]

-

Yusenko, K. V., et al. (2020). Supporting information for INSIGHT OF THE THERMAL DECOMPOSITION OF AMMONIUM HEXAHALOGENOIRIDATES(IV) AND HEXACHLOROIRIDATE(III). The Royal Society of Chemistry. Available at: [Link]

-

Mettler Toledo. (n.d.). Introductory Handbook Volume 5 Evolved Gas Analysis. FKIT. Available at: [Link]

-

Križan, D., et al. (2002). In situ Phase Analysis of the Thermal Decomposition Products of Zirconium Salts. Journal of the American Ceramic Society. Available at: [Link]

-

Yusenko, K. V., et al. (2020). Supporting information for INSIGHT OF THE THERMAL DECOMPOSITION OF AMMONIUM HEXAHALOGENOIRIDATES(IV) AND HEXACHLOROIRIDATE(III). The Royal Society of Chemistry. Available at: [Link]

Sources

A Technical Guide to Understanding the Purity of Commercial Ammonium Hexachlororhodate(III)

Section 1: Introduction to Ammonium Hexachlororhodate(III)

Ammonium hexachlororhodate(III), with the chemical formula (NH₄)₃RhCl₆, is an inorganic complex that presents as orange-red crystals.[1][2] It is slightly soluble in water and serves as a critical precursor and catalyst in a multitude of high-stakes applications.[1][3] For researchers and professionals in drug development and fine chemical synthesis, it is a pivotal raw material for creating advanced intermediates and active pharmaceutical ingredients (APIs).[2][4] Its utility in promoting key organic transformations, such as hydrogenation and oxidation reactions, makes the purity of this compound a non-negotiable parameter.[1] The presence of minute impurities can drastically alter catalytic activity, introduce unwanted side reactions, and compromise the safety and efficacy of the final product. This guide provides a comprehensive framework for understanding, categorizing, and verifying the purity of commercial-grade ammonium hexachlororhodate(III).

Section 2: The Landscape of Impurities in (NH₄)₃RhCl₆

The purity of commercial (NH₄)₃RhCl₆ is influenced by factors ranging from the quality of the raw materials to the intricacies of the synthesis and purification processes. Impurities are not a monolithic entity; they are a diverse collection of substances that require distinct analytical strategies for detection and quantification.

2.1 Origins of Impurities

-

Synthesis-Related Impurities : The standard synthesis involves the reaction of rhodium trichloride (RhCl₃) with an excess of ammonium chloride (NH₄Cl).[1][2] Incomplete reactions can leave residual starting materials. Side reactions may also lead to the formation of aquated species like (NH₄)₂[RhCl₅(H₂O)] if moisture is not rigorously controlled.[2]

-

Cross-Contamination from Raw Materials : Rhodium is a platinum-group metal (PGM). It is often co-located and processed with other PGMs such as platinum (Pt), palladium (Pd), iridium (Ir), and ruthenium (Ru).[5][6] Consequently, trace amounts of these metals are the most common and critical metallic impurities.

-

Process-Related Contaminants : Corrosion of metallic reactors can introduce base metals like iron (Fe), nickel (Ni), and chromium (Cr). Solvents used during purification may also remain as volatile residues.

2.2 Classification of Impurities

A systematic approach to purity analysis begins with the classification of potential contaminants. This logical division dictates the selection of appropriate analytical instrumentation and methodologies.

Caption: Classification of common impurities in commercial (NH₄)₃RhCl₆.

Section 3: A Multi-Technique Strategy for Purity Verification

No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on the orthogonal application of multiple analytical methods, each interrogating a different aspect of the compound's composition. This section details the core techniques and the causality behind their selection.

Elemental Impurity Profiling: ICP-MS and XRF

The primary concern for catalytic and pharmaceutical applications is the presence of unwanted metals. These impurities are typically quantified and reported on a "metals basis," where the purity percentage (e.g., 99.99%) refers to the content of the desired metal relative to all other metallic contaminants.[7]

-

Expertise & Causality : ICP-MS is the definitive technique for quantifying trace and ultra-trace metallic impurities. Its exceptional sensitivity, often reaching parts-per-billion (ppb) levels, is essential because even minute quantities of other PGMs can interfere with the catalytic cycle of rhodium.[5][8] For pharmaceutical applications, strict limits on elemental impurities are mandated by regulatory bodies, making the high sensitivity of ICP-MS indispensable.[9]

-

Trustworthiness : The method's accuracy is ensured through rigorous validation, including the use of certified reference materials (CRMs) and internal standards to compensate for matrix effects and instrumental drift.[10] Modern triple-quadrupole ICP-MS systems can resolve complex spectral interferences (e.g., polyatomic ions) that could otherwise lead to false positives, further bolstering the reliability of the data.[5][11]

-

Expertise & Causality : XRF serves as an excellent frontline, non-destructive screening tool.[12][13] Its primary advantage is speed and minimal sample preparation, allowing for rapid quality control checks before committing to the more time-intensive ICP-MS analysis.[14] It can analyze the solid powder directly, providing a quick assessment of elemental composition from sodium to uranium.[14]

-

Trustworthiness : While less sensitive than ICP-MS (typically detecting at parts-per-million levels), XRF provides reliable semi-quantitative or fully quantitative data when calibrated with appropriate standards.[14][15] Its non-destructive nature ensures sample integrity, allowing the same batch to be analyzed by other methods for orthogonal verification.

Assay and Volatile Content: Gravimetric and Thermogravimetric Analysis

Beyond trace metals, it is crucial to determine the exact percentage of rhodium in the compound (the assay) and to quantify volatile components like water, which is often present in a hydrated form.

-

Expertise & Causality : Gravimetric analysis is a classical, absolute analytical method used to determine the mass of an element in a compound with high precision and accuracy.[16] It is the benchmark for establishing the rhodium assay. The principle is to quantitatively convert the rhodium in a precisely weighed sample into a stable, pure form (typically metallic rhodium), which is then weighed.[17][18] The difference between the initial sample mass and the final pure rhodium mass allows for a direct calculation of the rhodium content.

-

Trustworthiness : As an absolute method, it does not rely on calibration with standards of the same material. Its accuracy is instead dependent on the stoichiometry of the reactions and the precision of mass measurements, making it a highly reliable and fundamental technique for assay determination.

-

Expertise & Causality : TGA is the principal method for quantifying volatile content, particularly water of hydration. The technique measures the change in a sample's mass as it is heated in a controlled atmosphere.[19] The resulting mass loss curve reveals distinct steps corresponding to the loss of different components, such as water, followed by the decomposition of the ammonium and chloride ligands at higher temperatures.[20]

-

Trustworthiness : TGA provides clear, quantitative data on the presence of volatiles. This is critical because the molecular weight, and therefore all stoichiometric calculations, depends on knowing the degree of hydration. The thermal decomposition profile also serves as a fingerprint for the compound's identity and stability.

Section 4: Integrated Analytical Workflow & Data Interpretation

A logical workflow ensures comprehensive analysis while optimizing for time and resources. The process integrates screening techniques with high-precision quantitative methods.

Caption: Integrated workflow for the comprehensive purity analysis of (NH₄)₃RhCl₆.

Interpreting the Data:

The final purity is an amalgamation of the results from these techniques. A supplier's Certificate of Analysis (CoA) should be scrutinized for the following:

-

Assay : Determined by gravimetry, this specifies the percentage of rhodium by weight.

-

Trace Metal Analysis : Typically provided by ICP-MS, this lists the concentrations of specific metallic impurities. A "99.99% metals basis" purity means that the rhodium constitutes 99.99% of the total metal content detected.

-

Volatile Content : Determined by TGA, this is crucial for accurate weighing and stoichiometric calculations in your experiments.